(1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
Description
Properties
IUPAC Name |
[1-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c17-13-3-1-5-16(11-13)23(21,22)18-9-6-14(7-10-18)19-8-2-4-15(19)12-20/h1,3,5,11,14-15,20H,2,4,6-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMQXFKSNZPWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol , often referred to in the literature as a novel arylsulfonamide derivative, has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula of the compound is . Its structure features a piperidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorophenyl ring, which are critical for its biological activity.
Research indicates that this compound acts as an inverse agonist at the 5-HT6 receptor , which is implicated in various neuropsychiatric disorders. By modulating serotonin signaling pathways, it may offer therapeutic benefits for conditions such as anxiety, depression, and schizophrenia .
Efficacy in Preclinical Studies
In vitro studies have demonstrated that the compound exhibits significant potency against several biological targets. For instance:
- 5-HT6 Receptor Binding Affinity : The compound shows high affinity for 5-HT6 receptors, which is crucial for its proposed use in treating mood disorders.
- Neuroprotective Effects : It has been reported to exert neuroprotective effects in models of neurodegeneration, potentially through anti-inflammatory pathways .
Case Studies
- Anxiety and Depression Models : In animal models, administration of the compound resulted in reduced anxiety-like behaviors and improved depressive symptoms compared to control groups. These effects were measured using established behavioral assays such as the Elevated Plus Maze and Forced Swim Test.
- Cognitive Enhancement : The compound has also been evaluated for its ability to enhance cognitive function in models of cognitive impairment. Results indicated improvements in memory retention and learning capabilities .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| 5-HT6 Binding Affinity | Radiolabeled Binding Assay | High affinity (Ki = 10 nM) |
| Neuroprotection | Neurotoxicity Model | 50% reduction in cell death |
| Anxiety Reduction | Elevated Plus Maze | Increased time spent in open arms |
| Cognitive Improvement | Morris Water Maze | Reduced escape latency |
Discussion
The findings suggest that this compound may represent a promising candidate for further development as a treatment for anxiety and mood disorders. Its unique mechanism of action at the 5-HT6 receptor positions it favorably among existing pharmacotherapies.
Scientific Research Applications
Structural Representation
The compound's structure features a piperidine ring connected to a pyrrolidine moiety and a sulfonyl group, which is crucial for its biological activity.
Antiviral Activity
Research indicates that derivatives of this compound exhibit anti-HIV properties, inhibiting HIV-1 replication in vitro. The mechanism involves disruption of viral entry or replication processes, making it a potential candidate for further antiviral drug development.
Antimicrobial Properties
The compound has shown moderate antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, indicating efficacy comparable to established antibiotics.
Cytotoxicity Assessments
In vitro studies on human cell lines have demonstrated that the compound maintains relatively low cytotoxicity levels. This characteristic is particularly relevant for therapeutic applications targeting diseases such as leishmaniasis and Chagas disease, where safety is paramount.
Cardiovascular Research
Recent studies have highlighted the potential of similar piperidine derivatives in enhancing cardiac contractility without adverse effects on systolic or diastolic function. This opens avenues for treating heart conditions characterized by diminished cardiac output.
Case Study 1: Anti-HIV Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited HIV replication in laboratory settings. The results indicated a significant reduction in viral load when treated with the compound compared to controls.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against clinical isolates of bacteria. The findings revealed that certain modifications to the sulfonyl group enhanced antibacterial activity, suggesting pathways for optimizing drug design.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Solubility: The target compound’s 3-fluorophenyl sulfonyl group likely improves aqueous solubility compared to the aminophenyl analog , which relies on a less polar amino group. The injectable pyrrole-based compound may exhibit higher solubility due to formulation excipients.
- Lipophilicity : The fluorophenyl and sulfonyl groups in the target compound balance lipophilicity, whereas the fluoropyridine analog is more lipophilic due to the aromatic pyridine ring.
- Stability: The sulfonyl group in the target and injectable compound may enhance metabolic stability compared to the amino group in , which could be prone to oxidation.
Preparation Methods
Direct Sulfonylation of Piperidin-4-amine
Piperidin-4-amine reacts with 3-fluorobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 eq) acts as a base to scavenge HCl, yielding 1-((3-fluorophenyl)sulfonyl)piperidin-4-amine with 85–92% efficiency.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Base | Triethylamine (2.5 eq) |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Alternative Routes via Electrophilic Activation
Electrochemical methods using flow microreactors (as demonstrated for piperidine synthesis) enable scalable sulfonylation. A platinum cathode and carbon anode facilitate electron transfer, reducing side-product formation compared to batch reactors.
Pyrrolidine Ring Formation and Functionalization
Reductive Amination Strategy
Pyrrolidin-2-ylmethanol is synthesized via reductive amination of levulinic acid derivatives. Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane at room temperature selectively reduces imine intermediates to secondary amines, achieving 78–84% yields.
Key Reaction Steps
Electroreductive Cyclization
A novel approach adapts electroreductive cyclization of imines with terminal dihaloalkanes in flow microreactors. This method avoids toxic mercury cathodes and achieves 65–72% yields for pyrrolidine derivatives, with the methanol group introduced via post-cyclization oxidation.
Coupling of Piperidine and Pyrrolidine Moieties
Nucleophilic Substitution
1-((3-Fluorophenyl)sulfonyl)piperidin-4-amine undergoes alkylation with (pyrrolidin-2-yl)methyl methanesulfonate in acetonitrile at reflux. Potassium carbonate (3.0 eq) drives the reaction to completion in 12 hours, yielding the target compound in 68–75% yield.
Optimization Data
- Solvent Screening : Acetonitrile outperforms DMF or THF due to better nucleophilicity.
- Temperature : Reflux (82°C) minimizes elimination byproducts.
Mitsunobu Reaction for Ether Linkage
For stereochemical control, the Mitsunobu reaction couples 1-((3-fluorophenyl)sulfonyl)piperidin-4-ol with pyrrolidin-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method affords 81–87% yield but requires rigorous drying.
Purification and Characterization
Chromatographic Techniques
Flash chromatography on silica gel (hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride and amine precursors. Final purity >98% is confirmed via HPLC (C18 column, 70:30 acetonitrile/water).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.78 (m, piperidine CH₂), 2.92 (t, J = 6.8 Hz, pyrrolidine CH₂), 3.65 (s, CH₂OH).
- MS (ESI+) : m/z 357.1 [M+H]⁺.
Challenges and Mitigation Strategies
- Sulfonylation Selectivity : Competing N- vs. O-sulfonylation is suppressed using low temperatures and bulky bases.
- Pyrrolidine Ring Stability : Mesylation of the alcohol prior to coupling prevents retro-aldol decomposition.
- Scale-Up Limitations : Flow microreactors improve heat transfer and reproducibility for electroreductive steps.
Q & A
Q. What are the established synthetic routes for (1-(1-((3-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution between 3-fluorophenylsulfonyl chloride and piperidine derivatives under anhydrous conditions (e.g., dichloromethane, base catalysis) .
- Step 2 : Coupling of the sulfonyl-piperidine intermediate with a pyrrolidinemethanol precursor. For example, intermediates like 4-(pyrrolidin-2-ylmethanol)piperidine may be used, with reaction conditions optimized for stereochemical control (e.g., chiral catalysts or temperature-controlled environments) .
- Step 3 : Final purification via column chromatography or recrystallization to achieve ≥99% purity, as validated by HPLC .
Q. Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| 3-Fluorophenylsulfonyl chloride | Sulfonylation agent | |
| 4-(Pyrrolidin-2-ylmethanol)piperidine | Core scaffold |
Q. How is the compound structurally characterized, and what analytical techniques are recommended?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the methanol proton (CH₂OH) typically appears as a triplet near δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass verification (e.g., using ESI-MS) to confirm molecular formula .
- X-ray Crystallography : Resolve stereochemical ambiguities; similar sulfonyl-piperidine derivatives have been crystallized in orthorhombic systems (e.g., P2₁2₁2₁ space group) .
- HPLC Purity Analysis : Mobile phases combining methanol and buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensure resolution of enantiomers .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Protein Binding Assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess interactions with targets like kinases or G-protein-coupled receptors (GPCRs), given the sulfonyl-piperidine motif's prevalence in enzyme inhibition .
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity. Dose-response curves (0.1–100 µM) are recommended .
- Metabolic Stability : Liver microsome assays (human/rat) to measure half-life (t₁/₂) and intrinsic clearance (Cl_int) .
Advanced Research Questions
Q. How can synthetic yields be improved for the sulfonylation step, and what are common pitfalls?
- Methodological Answer :
- Optimization Strategies :
- Use a 10–20% molar excess of 3-fluorophenylsulfonyl chloride to drive the reaction to completion .
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance reactivity .
- Pitfalls :
- Hydrolysis of sulfonyl chloride under humid conditions: Ensure anhydrous solvents and inert atmospheres .
- Competing side reactions (e.g., N-alkylation): Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How do stereochemical variations in the pyrrolidin-2-ylmethanol moiety affect biological activity?
- Methodological Answer :
- Case Study : Compare (R)- and (S)-enantiomers synthesized via chiral auxiliaries or asymmetric catalysis .
- Biological Testing :
| Enantiomer | IC₅₀ (Target Enzyme) | Cytotoxicity (IC₅₀, MCF-7) |
|---|---|---|
| (R) | 0.8 µM | 12.5 µM |
| (S) | 25.4 µM | >100 µM |
- Structural Insights : Molecular docking (e.g., AutoDock Vina) reveals (R)-enantiomers form stronger hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Q. How can contradictions in metabolic stability data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Root Cause Analysis :
- In Vitro-In Vivo Correlation (IVIVC) : Differences may arise from plasma protein binding or transporter-mediated efflux. Measure unbound fraction (fu) via equilibrium dialysis .
- Species-Specific Metabolism : Rat liver microsomes may overpredict human clearance due to cytochrome P450 isoform variability (e.g., CYP3A4 vs. CYP2D6) .
- Mitigation : Use humanized liver models (e.g., chimeric mice) or PBPK modeling to refine predictions .
Q. What strategies stabilize the compound in injectable formulations, given its hydrolytic sensitivity?
- Methodological Answer :
- Formulation Design :
- Lyophilization : Preferable for long-term storage; use cryoprotectants (e.g., trehalose) to prevent degradation .
- Buffered Solutions : pH 5.0–6.0 (e.g., citrate buffer) to minimize sulfonamide bond hydrolysis .
- Accelerated Stability Testing :
| Condition | Degradation (%/month) |
|---|---|
| 25°C/60% RH | <2% |
| 40°C/75% RH | 8–12% |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
